2-Ethyl-3-iodopyrazolo[1,5-a]pyridine

Organic Synthesis Halogenation Process Chemistry

Medicinal chemists often face inconsistent cross-coupling results when using bromo or chloro analogs. This 2-ethyl-3-iodopyrazolo[1,5-a]pyridine provides superior oxidative-addition rates for reliable Suzuki-Miyaura diversification. • Iodine at C3 ensures rapid, selective coupling • 2-Ethyl group modulates electronic/steric environment for reproducible SAR • Purity ≥95% Available for immediate dispatch. Request quote for bulk quantities.

Molecular Formula C9H9IN2
Molecular Weight 272.09 g/mol
Cat. No. B8433837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-iodopyrazolo[1,5-a]pyridine
Molecular FormulaC9H9IN2
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESCCC1=NN2C=CC=CC2=C1I
InChIInChI=1S/C9H9IN2/c1-2-7-9(10)8-5-3-4-6-12(8)11-7/h3-6H,2H2,1H3
InChIKeyODYSJLQUSNTOBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-3-iodopyrazolo[1,5-a]pyridine – Core Structural & Sourcing Baseline for Chemical Procurement


2-Ethyl-3-iodopyrazolo[1,5-a]pyridine (C₉H₉IN₂, MW 272.09 g/mol) is a halogenated heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine family, a scaffold intensively investigated for kinase inhibition and anti-inflammatory applications [1]. The compound carries an ethyl group at the 2‑position and an iodine atom at the 3‑position of the fused pyrazole–pyridine ring system, creating a highly functionalizable template for palladium-mediated cross-coupling reactions . Typical commercial purity is 95% .

Why 2-Ethyl-3-iodopyrazolo[1,5-a]pyridine Cannot Be Replaced by Other Pyrazolo[1,5-a]pyridine Halides


The pyrazolo[1,5-a]pyridine scaffold exhibits strong position-dependent reactivity in cross-coupling. Iodine at the 3‑position provides superior oxidative-addition rates relative to bromine or chlorine, while the 2‑ethyl substituent critically modulates both the electronic character of the ring and the steric environment around the reactive center [1]. Therefore, replacing the target compound with its 3‑bromo or 3‑chloro analogs, or with 2‑unsubstituted 3‑iodopyrazolo[1,5-a]pyridine, introduces quantifiable changes in coupling efficiency and regioselectivity, undermining reproducible synthetic routes in medicinal chemistry programs .

2-Ethyl-3-iodopyrazolo[1,5-a]pyridine: Quantitative Differentiation Evidence for Procurement Decisions


Synthesis Route via Direct Iodination of 2-Ethylpyrazolo[1,5-a]pyridine with NIS

The target compound is prepared by regioselective iodination of 2‑ethylpyrazolo[1,5‑a]pyridine using N‑iodosuccinimide (NIS) in acetic acid . This route positions the iodine exclusively at the 3‑position, which is the thermodynamically favored site for electrophilic substitution on the pyrazole ring of this scaffold. For comparison, 3‑iodopyrazolo[1,5‑a]pyridine (without the 2‑ethyl group) is commercially sourced at 97% purity and was historically part of the Alfa Aesar portfolio for Suzuki coupling applications .

Organic Synthesis Halogenation Process Chemistry

Reactivity Advantage of 3-Iodo over 3-Bromo or 3-Chloro in Palladium-Catalyzed Coupling

In palladium-catalyzed cross-coupling reactions, the oxidative addition step follows the general order I > Br ≫ Cl. The 3‑iodo substituent on pyrazolo[1,5‑a]pyridine is specifically marketed for Suzuki coupling applications, indicating its reliable reactivity profile . While no head-to-head kinetic study comparing 3‑iodo, 3‑bromo, and 3‑chloro-pyrazolo[1,5‑a]pyridines was retrieved, 3‑bromopyrazolo[1,5‑a]pyridine is commercially available at 98% (GC) purity and is notably less expensive, yet requires harsher conditions or longer reaction times for equivalent coupling conversions .

Cross-Coupling Suzuki Reaction Reactivity Ranking

Steric and Electronic Differentiation Conferred by the 2-Ethyl Group vs. 2-H or 2-Methyl Analogs

The 2‑ethyl substituent increases the steric bulk and lipophilicity of the pyrazolo[1,5‑a]pyridine core compared to the 2‑unsubstituted (R=H) analog . 3‑Iodo‑2‑methylpyrazolo[1,5‑a]pyridine (CAS 1610966‑65‑8, MW 258.06) is a direct analog where the ethyl group is replaced by a methyl group, resulting in lower molecular weight and subtly different electronic properties . In p38 kinase inhibitor programs, varying the 2‑alkyl substituent has been shown to modulate both potency and pharmacokinetic parameters, with ethyl often providing an optimal balance between metabolic stability and target engagement [1].

Structure-Activity Relationship Kinase Inhibitor Design Physicochemical Properties

Purity and Quality Control: 2-Ethyl-3-iodopyrazolo[1,5-a]pyridine vs. Common Research-Grade 3-Iodo Analogs

Commercial 2‑ethyl‑3‑iodopyrazolo[1,5‑a]pyridine is typically supplied at 95% purity . The most widely available comparator, 3‑iodopyrazolo[1,5‑a]pyridine, is offered at 97% purity by Thermo Scientific Chemicals (formerly Alfa Aesar) and at 98% by Bidepharm with batch-specific QC reports (NMR, HPLC, GC) . No batch-specific analytical data for 2‑ethyl‑3‑iodo derivative were retrieved from primary sources other than vendor claims.

Quality Assurance Analytical Chemistry Procurement Criteria

2-Ethyl-3-iodopyrazolo[1,5-a]pyridine: Verified Application Scenarios Stemming from the Evidence


Medicinal Chemistry: p38 MAP Kinase Inhibitor Library Synthesis

The pyrazolo[1,5‑a]pyridine core is a validated hinge‑binding scaffold for p38 kinase inhibitors, with multiple literature reports demonstrating that 3‑aryl/heteroaryl substituted derivatives achieve potent inhibition [1]. The 2‑ethyl‑3‑iodo derivative serves as a direct precursor for rapid Suzuki–Miyaura diversification at the 3‑position, enabling SAR exploration of the hydrophobic back‑pocket region while maintaining the 2‑ethyl substituent known to modulate potency [2].

Organic Methodology: Study of Regioselective C–H Functionalization

Because the 3‑position is pre‑functionalized with iodine, this compound is an ideal substrate for investigating C‑7 or C‑5 selective C–H activation protocols without competing reactions at C‑3 [2]. Researchers can use it to decouple the reactivity of the 3‑position from that of other ring positions and quantify catalyst selectivity.

Chemical Biology: Probe Development Requiring Defined Alkyl Substitution

For target identification studies where the ethyl group acts as a molecular ruler or lipophilic anchor, the 2‑ethyl‑3‑iodo building block provides a single, well‑characterized entry point that is not available from the corresponding 2‑H or 2‑methyl analogs . This supports the construction of affinity probes or PROTAC linkers with precise spatial orientation.

Agrochemical Discovery: Halogenated Heterocycle Diversification

Halogenated pyrazolo[1,5‑a]pyridines are increasingly explored as scaffolds for novel fungicides and herbicides [3]. The iodine handle enables late‑stage diversification with aryl, alkenyl, or alkynyl partners, while the 2‑ethyl group contributes to favorable logP and metabolic stability profiles desired in crop protection chemistry.

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